(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O4 and a molecular weight of 249.98 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a method for forming carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound’s physical form is solid, and it has a molecular weight of 24998 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules.
Biochemical Analysis
Biochemical Properties
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura coupling, facilitating the transfer of organic groups from boron to palladium . Additionally, this compound can be used in the synthesis of lactate dehydrogenase inhibitors, which are important for cancer cell proliferation studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. For instance, lactate dehydrogenase inhibitors synthesized using this compound can affect cancer cell metabolism by inhibiting the conversion of pyruvate to lactate, thereby disrupting the energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a boron reagent in the Suzuki-Miyaura coupling reaction . During this reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The compound’s ability to form stable complexes with palladium catalysts is key to its effectiveness in these reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied . In in vitro and in vivo studies, the compound’s stability and potential degradation products should be monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is essential to consider potential threshold effects and toxic or adverse effects at high doses when using this compound in animal studies . Careful dosage optimization is necessary to minimize any potential adverse effects and to ensure the compound’s efficacy in biochemical research .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound’s role in the synthesis of biologically active molecules suggests that it may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Boronic acids are known to interact with transporters and binding proteins that facilitate their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in biochemical research .
Subcellular Localization
Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with 4-(trifluoromethoxy)phenol under acidic conditions . The reaction proceeds through an acid-base reaction mechanism, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Nucleophilic Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
[2-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(17-9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPPAHNTNNTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207884 | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-18-5 | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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